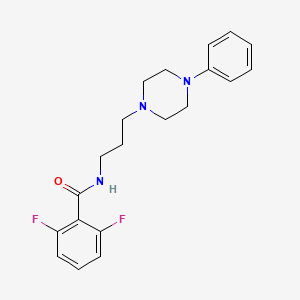

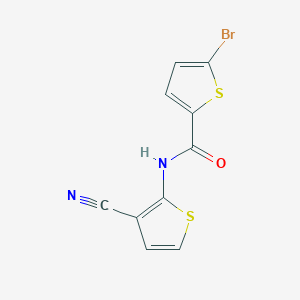

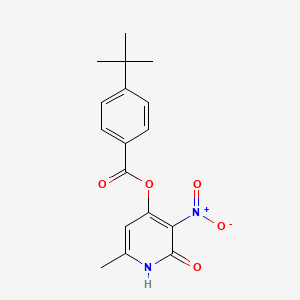

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (AST) is a synthetic compound that has been studied over the past few decades for its potential therapeutic and scientific applications. AST is a member of the pyrimidine family, which includes a variety of compounds with a wide range of biological activities. AST has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Its unique chemical structure and properties have made it a promising candidate for further research.

Scientific Research Applications

Synthesis and Biological Activity of Antifolate Inhibitors

Compounds synthesized from allylalcohols and 4-iodobenzoate, including thieno[2,3-d]pyrimidines, have shown selective inhibition of purine biosynthesis. They exhibit potent growth inhibition of human tumor cells expressing folate receptors (FRs), distinguishing between cells that express FRs and those that do not but contain either the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT). This specificity indicates their potential as antitumor agents, leveraging dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase. The unique FR specificity and mechanism of action highlight their potential application in cancer treatment (Deng et al., 2009).

Development of Dissymmetric Pyrimidines via Regioselective Cross-Coupling

A novel route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines involves regioselective cross-coupling reactions, demonstrating the versatility in synthesizing bis-functionalized pyrimidine series. This process facilitates innovative synthesis strategies for compounds with potential pharmacological applications (Tikad et al., 2007).

Antimicrobial and Anti-Inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives, prepared through specific synthetic routes, exhibit remarkable antimicrobial and anti-inflammatory activities. These findings are pivotal for developing new therapeutic agents targeting bacterial infections and inflammatory conditions (Tolba et al., 2018).

Anticonvulsant and Radioprotective Activities

Studies on thieno[2,3-d]pyrimidine derivatives also highlight their potential in exhibiting anticonvulsant activities and radioprotective properties. These activities further expand the scope of application for compounds based on the 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine structure, suggesting a broad spectrum of pharmacological benefits (Dashyan et al., 2016).

properties

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)-2-prop-2-enylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2S2/c1-2-5-16-11-14-4-3-8(15-11)7-6-9(12)17-10(7)13/h2-4,6H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMZGRCLCNTCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=CC(=N1)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)